molecular formula C13H19N3O4S B2402777 tert-butyl 2-((methoxycarbonyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1448030-04-3

tert-butyl 2-((methoxycarbonyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B2402777
CAS No.: 1448030-04-3
M. Wt: 313.37
InChI Key: RRYGCZCGFBRFRM-UHFFFAOYSA-N
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Description

Tert-butyl 2-((methoxycarbonyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C13H19N3O4S and its molecular weight is 313.37. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 2-(methoxycarbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(18)16-6-5-8-9(7-16)21-10(14-8)15-11(17)19-4/h5-7H2,1-4H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYGCZCGFBRFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-((methoxycarbonyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a heterocyclic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. The unique thiazolo-pyridine framework contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

  • Molecular Formula : C13H19N3O4S
  • Molecular Weight : 313.37 g/mol
  • Structural Features : The compound features a tert-butyl group and a methoxycarbonyl amino substituent, which enhance its reactivity and biological activity.

Biological Activities

Research indicates that compounds structurally related to this compound exhibit a variety of biological activities:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

Interaction Studies

Interaction studies have demonstrated that this compound can interact with various biological targets, including enzymes and receptors involved in disease processes. These interactions are critical for understanding the mechanism of action and potential therapeutic uses.

Comparative Analysis with Similar Compounds

To illustrate the uniqueness of this compound, the following table compares it with structurally similar compounds:

Compound NameStructural FeatureUnique Properties
Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylateLacks methoxycarbonyl groupExhibits strong antimicrobial activity
Tert-butyl 2-chloro-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylateContains chlorine substituentEnhanced reactivity towards nucleophiles
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylic acid hydrochlorideMethyl substitution at position 5Potentially higher solubility and bioavailability

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiazole derivatives found that compounds similar to tert-butyl 2-((methoxycarbonyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine exhibited notable inhibition against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound showed selective cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7), suggesting its potential as an anticancer agent.
  • Inflammation Models : Animal models of inflammation treated with thiazole derivatives indicated reduced levels of pro-inflammatory cytokines, highlighting the anti-inflammatory potential of these compounds.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to tert-butyl 2-((methoxycarbonyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties, making them candidates for antibiotic development.
  • Anticancer Potential : Some derivatives have shown promise as anticancer agents by inhibiting specific cancer cell lines.
  • Enzyme Inhibition : The compound may interact with various enzymes, potentially serving as a lead for drug development targeting specific pathways.

Synthetic Pathways

The synthesis of this compound typically involves multiple steps. Here is a generalized synthetic pathway:

  • Starting Materials : The synthesis begins with the appropriate thiazole and pyridine derivatives.
  • Reactions : Key reactions may include acylation and amination to introduce the methoxycarbonyl and amino groups.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various thiazolo-pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition zones compared to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro studies evaluated the anticancer potential of this compound on human cancer cell lines. The findings demonstrated that it induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study 3: Enzyme Inhibition

Research focused on the enzyme inhibition properties of related thiazolo-pyridines revealed that this compound effectively inhibited specific kinases involved in cancer progression.

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

Answer:

  • Hazard Identification: The compound may pose risks of acute toxicity, skin/eye irritation, and respiratory sensitization based on structural analogs .
  • Personal Protection: Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods to minimize inhalation exposure during weighing or reactions .
  • Emergency Measures: In case of skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and consult a physician .
  • Storage: Store in a cool, dry place (2–8°C) under inert gas (e.g., nitrogen) to prevent degradation. Avoid exposure to moisture or oxidizing agents .

Q. How can the purity of this compound be assessed using chromatographic methods?

Answer:

  • HPLC Analysis: Use a C18 column with a mobile phase gradient (e.g., water/acetonitrile + 0.1% trifluoroacetic acid). Monitor UV absorption at 254 nm for the Boc and methoxycarbonyl groups .
  • TLC Validation: Employ silica gel plates with ethyl acetate/hexane (3:7). Visualize using ninhydrin spray for free amine groups or UV lamp for conjugated systems .
  • Mass Spectrometry: Confirm molecular weight via LC-MS (ESI+ mode) to detect [M+H]+ or [M+Na]+ adducts .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound, considering its Boc and methoxycarbonyl groups?

Answer:

  • Stepwise Protection: Introduce the Boc group first via tert-butyl dicarbonate in THF with DMAP catalysis (0°C to room temperature, 12 hours). Protect the amine before adding methoxycarbonyl using methyl chloroformate in dichloromethane with triethylamine .
  • Catalytic Efficiency: Optimize coupling reactions with HATU or EDCI/HOBt to minimize side products. Monitor reaction progress via <sup>1</sup>H NMR for amine proton disappearance (~δ 6.5–7.5 ppm) .
  • Purification: Use flash chromatography (silica gel, 10–20% ethyl acetate in hexane) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Answer:

  • Crystal Growth: Dissolve the compound in a 1:1 mixture of dichloromethane and hexane. Allow slow evaporation at 4°C to obtain single crystals .
  • Data Collection: Use a synchrotron source (λ = 0.71073 Å) for high-resolution diffraction. Refine structures with SHELXL-97, focusing on the thiazolo-pyridine core and carbamate torsion angles .
  • Validation: Cross-check with <sup>13</sup>C NMR chemical shifts (e.g., Boc carbonyl at ~δ 155–160 ppm) to confirm crystallographic assignments .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model the electron density of the thiazolo[5,4-c]pyridine ring. Identify electrophilic sites (e.g., C-2 or C-4 positions) .
  • Molecular Dynamics (MD): Simulate solvation effects in DMSO or THF to assess steric hindrance around the methoxycarbonyl group .
  • Docking Studies: Evaluate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Prioritize derivatives with improved binding affinity .

Q. How can researchers address discrepancies in NMR or IR data during characterization?

Answer:

  • NMR Contradictions: For split signals in <sup>1</sup>H NMR, check for rotamers (e.g., Boc group rotation barriers). Use variable-temperature NMR (VT-NMR) in DMSO-d6 (−40°C to 25°C) to coalesce peaks .
  • IR Anomalies: Compare carbonyl stretches (Boc: ~1680–1720 cm⁻¹; methoxycarbonyl: ~1740 cm⁻¹) with computational IR spectra from Spartan .
  • Cross-Validation: Confirm stereochemistry via NOESY (nuclear Overhauser effect) correlations between the thiazole proton (δ 7.2–7.5 ppm) and adjacent CH2 groups .

Q. What synthetic routes enable functionalization of the thiazolo[5,4-c]pyridine scaffold?

Answer:

  • Electrophilic Substitution: Brominate at C-2 using NBS in CCl4 under light (λ = 254 nm). Subsequent Suzuki coupling with aryl boronic acids introduces diverse substituents .
  • Reductive Amination: React the Boc-deprotected amine (using TFA/DCM) with aldehydes in methanol/NaBH3CN to generate secondary amines .
  • Click Chemistry: Install triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) on alkyne-functionalized derivatives .

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